molecular formula C16H12N2O2S3 B11676396 4-methyl-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-methyl-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11676396
M. Wt: 360.5 g/mol
InChI Key: IQYUIUSEKZADRY-LCYFTJDESA-N
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Description

4-METHYL-N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a benzamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-METHYL-N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds under reflux conditions . The reaction typically requires the use of solvents such as ethanol or methanol and catalysts like mercuric oxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-METHYL-N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of metabolic enzymes or signaling pathways crucial for cell survival . Detailed studies are required to fully elucidate the molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds include other thiazolidinones and benzamides. For example:

Properties

Molecular Formula

C16H12N2O2S3

Molecular Weight

360.5 g/mol

IUPAC Name

4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H12N2O2S3/c1-10-4-6-11(7-5-10)14(19)17-18-15(20)13(23-16(18)21)9-12-3-2-8-22-12/h2-9H,1H3,(H,17,19)/b13-9-

InChI Key

IQYUIUSEKZADRY-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CS3)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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